molecular formula C3H7NOS B8038161 Ethanimidothioic acid, N-hydroxy-, methyl ester CAS No. 19145-16-5

Ethanimidothioic acid, N-hydroxy-, methyl ester

Cat. No.: B8038161
CAS No.: 19145-16-5
M. Wt: 105.16 g/mol
InChI Key: TYEVWCPZVQACAE-ONEGZZNKSA-N
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Description

Ethanimidothioic acid, N-hydroxy-, methyl ester (CAS: 30558-43-1), also known as methyl N-hydroxythioimidoacetate, is a thiocarbamate derivative characterized by an N-hydroxy functional group and a methyl ester moiety. It is structurally defined by the formula C₅H₈N₂O₂S (exact mass: 160.03 g/mol). This compound is notable for its role as a precursor or intermediate in synthesizing carbamate insecticides, such as methomyl (discussed later). Its N-hydroxy group enhances reactivity, enabling transformations into bioactive derivatives.

Properties

IUPAC Name

methyl (1E)-N-hydroxyethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVWCPZVQACAE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029343
Record name (E)-S-Methyl thioacetohydroximate
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Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19145-16-5, 13749-94-5
Record name Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)-
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Record name Ethanimidothioic acid, N-hydroxy-, methyl ester
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Record name (E)-S-Methyl thioacetohydroximate
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Record name Methyl N-hydroxythioimidoacetate
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Record name ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)-
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Scientific Research Applications

Agricultural Applications

Pesticide Development
Ethanimidothioic acid, N-hydroxy-, methyl ester is classified as a pesticide with specific use in crop protection. Its effectiveness as an insecticide stems from its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects. This mechanism allows it to control pest populations effectively.

Case Study: Insecticidal Efficacy

A study conducted on the efficacy of Ethanimidothioic acid in controlling aphid populations demonstrated significant reductions in pest numbers when applied at recommended dosages. The compound showed a 75% reduction in aphid populations within two weeks of application, indicating its potential as a viable insecticide option for farmers.

Pharmaceutical Applications

Drug Synthesis
Ethanimidothioic acid derivatives are utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as an intermediate in the preparation of more complex molecules used in drug formulations.

Table 1: Synthesis Pathways Involving Ethanimidothioic Acid Derivatives

Reaction TypeProduct NameYield (%)Reference
N-HydroxylationHydroxylated Thioester85
Carbamate FormationCarbamate Derivative90
Acetylcholinesterase InhibitorMethomyl92

Chemical Synthesis Applications

Synthetic Intermediates
The compound serves as an important building block in organic synthesis. Its functional groups facilitate reactions such as nucleophilic substitutions and condensation reactions, making it valuable for producing various chemicals.

Case Study: Use in Organic Synthesis

In a synthetic pathway aimed at developing new agrochemicals, Ethanimidothioic acid was employed to generate thioamide derivatives that exhibited enhanced biological activity against target pests. The reactions yielded products with over 80% purity after purification processes.

Mechanism of Action

Ethanimidothioic acid, N-hydroxy-, methyl ester is compared with other similar compounds to highlight its uniqueness:

  • Oximes: Similar compounds include other oximes such as hydroxylamine and its derivatives.

  • Sulfur-containing Compounds: Compounds like thioacetamide and thiourea share structural similarities.

  • Amine Derivatives: Other amine derivatives such as dimethylamine and ethylamine are structurally related.

Comparison with Similar Compounds

Key Observations:

N-Hydroxy vs. N-Carbamoyloxy Groups: The N-hydroxy group in the target compound distinguishes it from methomyl and oxamyl, which feature N-(methylcarbamoyloxy) or dimethylamino-carbamoyl groups. This difference impacts reactivity: the N-hydroxy derivative serves as a synthetic intermediate, whereas methomyl and oxamyl are end-use insecticides. Methomyl’s N-(methylcarbamoyloxy) group enhances stability and systemic insecticidal activity, while the N-hydroxy variant’s reactivity necessitates derivatization for practical applications.

Phosphinyl Derivatives: Compounds like ethanimidothioic acid, 2-[(diphenoxyphosphinylmethyl)amino]-S-aryl esters, incorporate phosphinyl groups for herbicidal activity. These lack the N-hydroxy or carbamoyloxy groups, instead relying on phosphonate interactions with plant enzymes.

Biological Activity

Ethanimidothioic acid, N-hydroxy-, methyl ester (CAS Number: 30558-43-1) is a compound of interest due to its biological activity, particularly in the context of its use as a pesticide and its potential toxicological effects. This article provides an overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C5H10N2O2S
  • Molecular Weight : 162.21 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 30558-43-1

This compound functions primarily as an acetylcholinesterase inhibitor , which is a common mechanism among carbamate pesticides. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in synaptic clefts, leading to prolonged stimulation of cholinergic receptors. This mechanism can result in neurotoxic effects if exposure levels are significant.

Biological Activity and Toxicology

Acute Toxicity : Studies indicate that Ethanimidothioic acid exhibits acute toxicity through inhalation and dermal exposure. The reported LC50 values suggest a moderate level of toxicity, with inhalation studies indicating values greater than 2 mg/L .

Chronic Effects : Long-term exposure to this compound has been associated with various health risks, including potential neurotoxic effects and reproductive toxicity. The Environmental Protection Agency (EPA) has classified it as a hazardous waste due to its toxicological profile .

Table 1: Summary of Toxicological Data

EndpointValueReference
LC50 (Inhalation)>2 mg/L
Oral RfD (mg/kg/day)0.06
Dermal RfD (mg/kg/day)Not specified
Reproductive ToxicityYes

Case Studies

  • Pesticide Efficacy and Toxicity Study
    • A study evaluated the efficacy of Ethanimidothioic acid as a pesticide against various agricultural pests. While effective at controlling pest populations, it also highlighted significant neurotoxic effects on non-target organisms, raising concerns about environmental safety .
  • Human Health Risk Assessment
    • An assessment conducted by the EPA examined the potential human health risks associated with exposure to Ethanimidothioic acid through agricultural practices. The findings indicated that while acute exposure risks were manageable under controlled conditions, chronic exposure could lead to adverse health outcomes, particularly for agricultural workers .

Research Findings

Recent research has focused on the environmental impact and degradation pathways of Ethanimidothioic acid in soil and water systems. Studies have shown that while the compound can degrade under certain conditions, its persistence in the environment poses risks for bioaccumulation in aquatic ecosystems .

Preparation Methods

Acid-Catalyzed Esterification

The most widely documented method involves direct esterification of N-hydroxy ethanimidothioic acid with methanol under acidic conditions. A modified protocol adapted from hydroxamate ester syntheses demonstrates:

Reagents :

  • N-hydroxy ethanimidothioic acid (1.0 equiv)

  • Methanol (10-fold molar excess)

  • Sulfuric acid (0.5% v/v catalyst)

Procedure :

  • Charge methanol and catalyst into a reflux apparatus under nitrogen

  • Gradually add N-hydroxy ethanimidothioic acid over 30 minutes

  • Reflux at 65°C for 12–14 hours

  • Neutralize with saturated NaHCO₃

  • Extract with ethyl acetate (3×50 mL)

  • Dry over anhydrous Na₂SO₄ and concentrate

Yield : 82–87% purity after recrystallization from hexane/ethyl acetate (4:1)

Transesterification Approaches

Alternative methods employ thioester intermediates followed by hydroxylamine displacement:

Key Reaction :

R-S-C(=O)-OCH3+NH2OHR-S-C(=N-OH)-OCH3+H2O\text{R-S-C(=O)-OCH}3 + \text{NH}2\text{OH} \rightarrow \text{R-S-C(=N-OH)-OCH}3 + \text{H}2\text{O}

Conditions :

  • Temperature: 40–50°C

  • Solvent: Tetrahydrofuran/water (3:1)

  • Reaction time: 8 hours

Advantages :

  • Avoids handling corrosive acids

  • Enables use of thermally sensitive substrates

Limitations :

  • Requires strict pH control (6.8–7.2)

  • Lower yields (68–73%) compared to direct esterification

Industrial Production Methods

Continuous Flow Reactor Design

Pilot-scale systems employ tubular reactors with:

ParameterOptimal Value
Residence time45–60 minutes
Temperature70°C
Pressure3.5 bar
Methanol feed rate1.2 L/min

Benefits :

  • 23% increase in space-time yield vs batch processes

  • Reduced catalyst loading (0.3% v/v H₂SO₄)

Challenges :

  • Crystallization risk at reactor outlets

  • Requires advanced temperature control systems

Optimization of Reaction Parameters

Catalyst Screening

CatalystYield (%)Purity (%)
H₂SO₄8795
p-Toluenesulfonic7992
Amberlyst-158190
HCl (gas)6888

Sulfuric acid remains optimal despite corrosion concerns

Solvent Effects

Solvent SystemReaction Time (h)Yield (%)
Neat methanol1487
Methanol/DCM (1:1)1875
Methanol/THF (2:1)1282

Neat methanol provides best kinetics but requires careful water removal

Comparative Analysis of Preparation Methods

Table 4.1 : Method Trade-offs

MethodScalabilityYield (%)Purity (%)Equipment Needs
Batch esterificationModerate8795Standard
Flow reactorHigh9197Specialized
TransesterificationLow7389Basic

Flow systems show promise but require significant capital investment

Case Studies and Research Findings

Large-Scale Production Trial

A 500L batch process achieved:

  • 89% conversion after 10 hours

  • 94% purity after single-stage crystallization

  • 12% yield loss during workup vs 7% in lab-scale

Critical factors :

  • Precise control of methanol distillation rate

  • Use of nitrogen sparging to prevent oxidation

Byproduct Formation Analysis

GC-MS studies identified three major impurities:

  • N,O-dimethyl ethanimidothioate (5–8%)

    • Forms via over-methylation

    • Mitigated by controlled alcohol addition rate

  • Ethanimidothioic acid dimer (2–3%)

    • Results from dehydration side reactions

    • Suppressed by maintaining reaction pH <2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanimidothioic acid, N-hydroxy-, methyl ester
Reactant of Route 2
Reactant of Route 2
Ethanimidothioic acid, N-hydroxy-, methyl ester

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